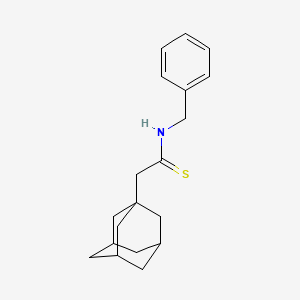

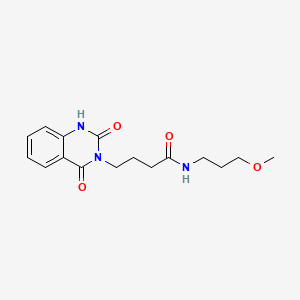

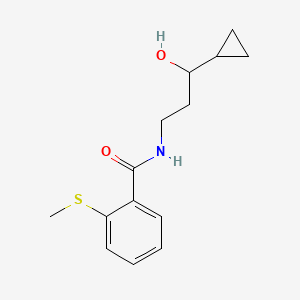

2-(1-adamantyl)-N-benzylethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

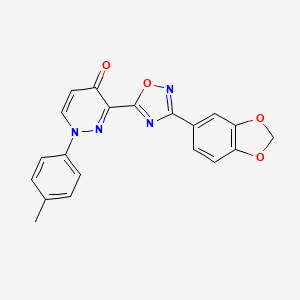

Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

Adamantane derivatives have been synthesized by various methods. For example, 2-(1-Adamantyl)-4-methylphenol has been synthesized by the adamantylation of p-cresol with 1-adamantanol . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Molecular Structure Analysis

The molecular structure of adamantane is highly symmetrical and composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .

Chemical Reactions Analysis

Adamantane derivatives have been used in various chemical reactions. For example, the adamantyl substituted monomers 1-adamantyl (5a) and 3,5-dimethyl-1-adamantyl methacrylate (5b) were polymerized with a radical initiator such as AIBN in benzene .

Physical and Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .

Applications De Recherche Scientifique

Pharmacological Applications

Adamantyl benzamides, including compounds related to 2-(1-adamantyl)-N-benzylethanethioamide, have been studied for their pharmacological properties, particularly as P2X7 receptor antagonists. The P2X7 receptor is implicated in various diseases, and antagonists offer therapeutic potential. For example, derivatives of adamantanyl benzamide have shown improved metabolic stability and physicochemical properties, which are crucial for drug development. Studies have found that certain bioisosteres with adamantane modifications demonstrate superior metabolic stability, indicating their potential in enhancing the pharmacokinetic profiles of drugs (Wilkinson et al., 2017).

Material Science and Polymer Chemistry

Adamantane derivatives have also found applications in materials science, particularly in the synthesis of polymers with unique properties. Polyamide-imides containing adamantyl groups have been developed, demonstrating high thermal stability and mechanical strength. These materials are of interest for applications requiring durable and stable polymers, such as in aerospace or electronics. The synthesis of such polymers involves novel diimide-dicarboxylic acids with adamantyl groups, leading to polymers with excellent solvent resistance and thermal properties (Liaw & Liaw, 2001).

Catalysis and Chemical Synthesis

In catalysis, adamantyl derivatives are utilized to influence the stoichiometry and structure of metal-ligand complexes, facilitating reactions such as ethylene polymerization. The presence of the adamantyl group in ligands contributes to the stability and efficiency of these catalytic systems, showcasing the versatility of adamantane-based compounds in facilitating chemical transformations (Morton et al., 2000).

Bioactivity and Antiviral Applications

Further research into adamantane derivatives has revealed their bioactivity against various pathogens. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives have shown significant anti-Dengue virus activity. This highlights the potential of adamantyl compounds in developing antiviral therapies, a critical area given the global impact of viral diseases (Joubert et al., 2018).

Orientations Futures

Adamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Mécanisme D'action

Target of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often exhibit unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It is known that adamantane derivatives like quindoline have favorable penetration through the blood-brain barrier .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Analyse Biochimique

Biochemical Properties

It is known that adamantane derivatives, which 2-(1-adamantyl)-N-benzylethanethioamide is a part of, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Cellular Effects

Related adamantyl-substituted compounds have been found to inhibit cancer cell proliferation and promote the formation of different atypical tubulin assemblies .

Molecular Mechanism

It is speculated that the adamantyl group in the compound could play a significant role in its interactions with biomolecules .

Temporal Effects in Laboratory Settings

Adamantane derivatives are known for their stability, suggesting that this compound may also exhibit stability over time .

Metabolic Pathways

Related adamantane derivatives are known to undergo hydroxylation of the adamantyl ring .

Subcellular Localization

Related compounds have been found to translocate from the nucleus to the mitochondria, eliciting a proapoptotic effect in certain cells .

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-benzylethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPHXUCRQVHTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=S)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)